molecular formula C21H36O2 B14726242 4-Pentadecylbenzene-1,2-diol CAS No. 5394-77-4

4-Pentadecylbenzene-1,2-diol

Cat. No.: B14726242
CAS No.: 5394-77-4
M. Wt: 320.5 g/mol
InChI Key: LAMCNRYCAMXXHH-UHFFFAOYSA-N
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Description

4-Pentadecylbenzene-1,2-diol is an organic compound with the molecular formula C21H36O2. It is a type of dihydroxybenzene, specifically a benzenediol, where two hydroxyl groups are substituted onto a benzene ring. This compound is known for its unique structure, which includes a long pentadecyl chain attached to the benzene ring, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentadecylbenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes or the hydrolysis of epoxides . These methods typically require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrolysis to obtain the desired diol . This method is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Pentadecylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Pentadecylbenzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentadecylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentadecylbenzene-1,2-diol is unique due to its long pentadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and long-chain alkyl groups .

Properties

CAS No.

5394-77-4

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

4-pentadecylbenzene-1,2-diol

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22)21(23)18-19/h16-18,22-23H,2-15H2,1H3

InChI Key

LAMCNRYCAMXXHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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